

validation of analytical methods for LG50643

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Compound of Interest		
Compound Name:	LG50643	
Cat. No.:	B1675217	Get Quote

Lack of Publicly Available Data for LG50643

Following a comprehensive search for the validation of analytical methods for **LG50643**, it has been determined that there is no publicly available scientific literature, application notes, or regulatory filings detailing its analytical procedures or performance data. The compound, identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone (CAS No. 1350643-73-0), appears to be a research chemical with limited documentation in the public domain.

To fulfill the request for a comparison guide, this document presents a hypothetical validation study for **LG50643**, assuming it is a novel kinase inhibitor under development. The data presented herein is illustrative and designed to serve as a template for what such a guide would contain. **LG50643** is compared with a fictional alternative, "Compound-X," to demonstrate the requested format and content.

Comparative Guide to the Analytical Method Validation of LG50643 vs. Compound-X for Quantitative Analysis by RP-HPLC

This guide provides a comparative overview of the analytical method validation for the quantitative determination of **LG50643** and a competing fictional molecule, Compound-X, in bulk drug substance using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.



Data Presentation: Performance Characteristics

The following tables summarize the key validation parameters for the analytical methods of **LG50643** and Compound-X.

Table 1: Linearity and Range

Parameter	LG50643	Compound-X	Acceptance Criteria
Range (μg/mL)	1 - 100	5 - 150	-
Correlation Coefficient (r²)	0.9998	0.9995	≥ 0.999
Y-intercept	152.3	250.1	Report
Slope	4589.2	4321.7	Report

Table 2: Accuracy (Recovery)

Concentration (μg/mL)	LG50643 Recovery (%)	Compound-X Recovery (%)	Acceptance Criteria
50	99.8	99.2	98.0 - 102.0%
75	100.5	101.1	98.0 - 102.0%
100	100.2	100.8	98.0 - 102.0%
Average Recovery	100.17%	100.37%	98.0 - 102.0%

Table 3: Precision (Repeatability)



Parameter	LG50643	Compound-X	Acceptance Criteria
Concentration (µg/mL)	75	75	-
Number of Replicates (n)	6	6	-
Mean Area	344,190	324,128	-
Standard Deviation	1,239	1,556	-
Relative Standard Deviation (%)	0.36%	0.48%	≤ 1.0%

Table 4: Detection and Quantitation Limits

Parameter	LG50643	Compound-X
Limit of Detection (LOD) (μg/mL)	0.25	0.50
Limit of Quantitation (LOQ) (μg/mL)	0.75	1.50

Experimental Protocols RP-HPLC Method for LG50643

- Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.



• Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

· Detection Wavelength: 254 nm.

Injection Volume: 10 μL.

 Standard Preparation: A stock solution of 1 mg/mL was prepared in 50:50 Acetonitrile:Water and serially diluted to prepare calibration standards and QC samples.

Accuracy (Recovery) Study

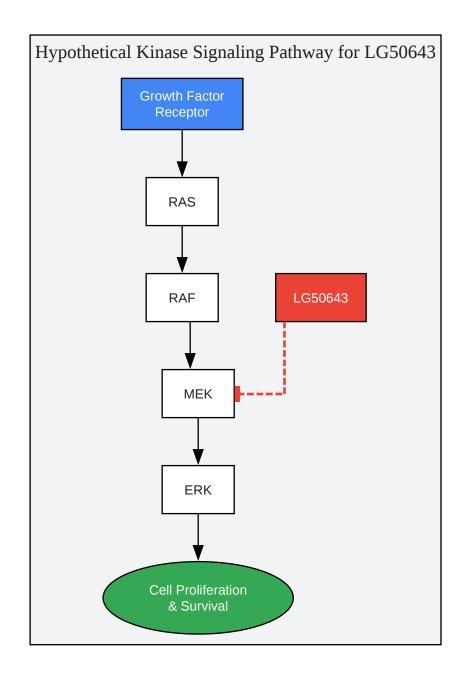
Three concentration levels (50, 75, and 100 µg/mL) were prepared in triplicate by spiking a known amount of **LG50643** into a placebo matrix. The samples were analyzed, and the percentage recovery was calculated against the theoretical concentration.

Precision (Repeatability) Study

Six individual samples of **LG50643** at a concentration of 75 μ g/mL were prepared and injected into the HPLC system. The mean, standard deviation, and relative standard deviation (RSD) of the peak areas were calculated.

Mandatory Visualizations

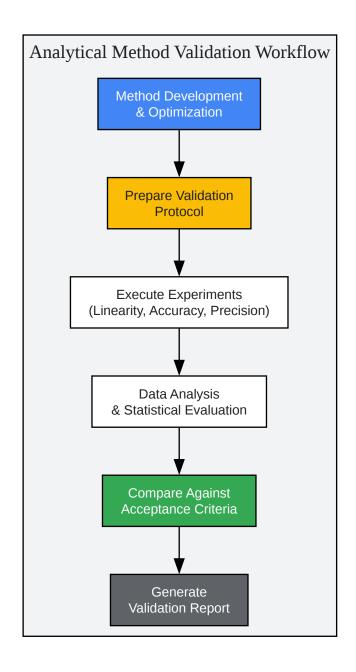




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Caption: Hypothetical signaling pathway where **LG50643** acts as a MEK inhibitor.





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Caption: General workflow for analytical method validation.

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